molecular formula C14H19FN2O B5427759 2-ethyl-N-(2-fluorophenyl)-1-piperidinecarboxamide

2-ethyl-N-(2-fluorophenyl)-1-piperidinecarboxamide

Cat. No. B5427759
M. Wt: 250.31 g/mol
InChI Key: FNJMOBIPTNXCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves labeling precursors through substitution reactions, highlighting a general approach that may be applicable to the synthesis of 2-ethyl-N-(2-fluorophenyl)-1-piperidinecarboxamide. For example, compounds with structural similarities have been synthesized through nitro substitution by the fluoride anion, followed by in vitro and in vivo evaluations to determine their receptor binding affinities and brain uptake characteristics (García et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to this compound has been elucidated through various techniques, including crystallography. These studies provide insights into the arrangement of atoms within the molecule and the impact of specific substituents on molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

Research on compounds with similar structures has revealed their potential in undergoing various chemical reactions, such as nucleophilic displacement, which could be relevant for the functionalization or modification of this compound (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal packing can be significantly influenced by molecular structure modifications. Studies have shown how these properties are affected in compounds with structural features similar to this compound, providing a basis for predicting its behavior in various conditions (Sapnakumari et al., 2014).

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-11-7-5-6-10-17(11)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMOBIPTNXCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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